4-(Trifluoromethyl)benzo[d]thiazole-2-thiol
Description
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a thiol (-SH) group at position 2. The benzothiazole scaffold is known for its aromaticity and planar structure, which facilitates π-π stacking interactions in biological systems. The electron-withdrawing -CF₃ group enhances the compound’s lipophilicity and metabolic stability, while the thiol moiety provides reactivity for forming disulfide bonds or coordinating with metal ions .
This compound is synthesized via nucleophilic substitution or condensation reactions. For example, benzo[d]thiazole-2-thiol derivatives are typically prepared from o-haloanilines through cyclization with carbon disulfide or via epoxide ring-opening reactions with thiols . The trifluoromethyl group is introduced using reagents like trifluoromethylating agents or pre-functionalized aromatic precursors .
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIICKCNNPOPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitro-4-trifluoromethylbenzenethiol
The introduction of the thiol group into the aromatic ring is often achieved via nucleophilic aromatic substitution (NAS). Starting with 1-fluoro-2-nitro-4-trifluoromethylbenzene, reaction with a thiolating agent such as sodium hydrosulfide (NaSH) or (4-methoxyphenyl)methanethiol in polar aprotic solvents (e.g., DMF) yields 2-nitro-4-trifluoromethylbenzenethiol derivatives. For example, in analogous syntheses, NAS reactions proceed with yields exceeding 75% when electron-withdrawing groups like nitro and trifluoromethyl enhance the electrophilicity of the aromatic ring.
Reduction to 2-Amino-4-trifluoromethylbenzenethiol
Subsequent reduction of the nitro group to an amine is typically performed using iron powder and ammonium chloride in ethanol/water mixtures. This step achieves near-quantitative yields (79–99%) under reflux conditions. The resulting 2-amino-4-trifluoromethylbenzenethiol serves as the precursor for cyclization.
Cyclization to Form the Benzothiazole Core
Treatment of the aminothiol with carbon disulfide (CS₂) in basic media (e.g., aqueous NaOH) induces cyclization to form the benzothiazole-2-thiol scaffold. This Hinsberg-type reaction proceeds via the formation of a dithiocarbamate intermediate, which undergoes intramolecular dehydration to yield the heterocycle. For 4-trifluoromethyl derivatives, this step may require elevated temperatures (80–100°C) and extended reaction times (4–6 h) to achieve yields of 70–85%.
Oxidative Cyclization via Disulfide Intermediates
Formation of Mercaptan Precursors
Alternative routes leverage oxidative cyclization strategies. Starting with 2-((4-trifluoromethylphenyl)thio)aniline, protection of the thiol group with a p-methoxybenzyl (PMB) moiety prevents premature oxidation. Deprotection under acidic conditions (e.g., trifluoroacetic acid with anisole) regenerates the free thiol, which is susceptible to oxidation.
Oxidation to Disulfide and Intramolecular Cyclization
Exposure to dimethyl sulfoxide (DMSO) at 100°C oxidizes the thiol to a disulfide intermediate, which undergoes base-mediated deprotonation and cyclization to form the benzothiazole ring. This method, optimized for analogous benzothiazolo[2,3-c][1,2,]triazoles, achieves yields of 82–83% within 4 hours (Table 1).
Table 1: Optimization of Oxidative Cyclization Conditions
| Entry | Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6 | DMSO | 100 | 4 | 83 |
| 8 | DMSO + I₂ | 100 | 4 | 82 |
Functional Group Compatibility and Challenges
Electron-Withdrawing Substituents
The trifluoromethyl group at position 4 enhances the electrophilicity of the benzene ring, facilitating NAS but potentially complicating reduction steps. For instance, nitro group reduction in the presence of CF₃ may require careful control of reaction conditions to avoid over-reduction or side reactions.
Steric and Electronic Effects
Steric hindrance from the CF₃ group can slow cyclization kinetics. In such cases, polar solvents like DMSO or DMF improve solubility and reaction rates. Additionally, the strong electron-withdrawing nature of CF₃ stabilizes the thiolate anion, promoting disulfide formation during oxidative steps.
Mechanistic Insights and Spectroscopic Validation
NMR Monitoring of Cyclization
Real-time ¹H NMR studies of analogous reactions reveal the disappearance of the thiol proton (δ 8.78 ppm) and the emergence of disulfide (δ 8.70 ppm) and benzothiazole (δ 9.64 ppm) signals, confirming the intermediacy of disulfide species.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| NAS + Cyclization | 70–85 | High functional group tolerance | Multi-step, requires nitro reduction |
| Oxidative Cyclization | 80–83 | One-pot, short reaction time | Sensitivity to oxygen and moisture |
| Trifluoromethylthiolation | N/A | Modular late-stage modification | Not directly applicable to CF₃ ring |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial activities. For instance, a library of compounds including 4-(trifluoromethyl)benzo[d]thiazole-2-thiol has been evaluated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. Compounds from this library showed moderate growth inhibition and significant activity as quorum sensing inhibitors, with IC50 values indicating their potential to disrupt bacterial communication without exerting traditional antibiotic effects .
Anticancer Activity
Research indicates that benzothiazole derivatives can function as effective anticancer agents. For example, compounds structurally related to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against cancer cells while showing lower toxicity against normal cells, suggesting a favorable therapeutic index . The mechanism of action is believed to involve the inhibition of specific kinases such as BRAF and VEGFR-2, which are crucial in cancer cell proliferation and survival.
Synthesis of Trifluoromethylthiolated Compounds
This compound can serve as a precursor for the synthesis of trifluoromethylthiolated compounds through electrophilic trifluoromethylthiolation reactions. This process allows for the selective introduction of trifluoromethyl groups into various thiols, enhancing their reactivity and potential applications in organic synthesis . The metal-free conditions for these reactions make them particularly attractive for environmentally friendly synthetic methodologies.
Material Science Applications
The unique properties of this compound extend to material science. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it useful in the development of advanced materials for coatings and adhesives . Additionally, its role as an antioxidant in rubber manufacturing highlights its importance in industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial cell-cell communication, thereby reducing biofilm formation and virulence . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The trifluoromethyl substitution distinguishes 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol from analogous compounds. Key comparisons include:
*LogP values are estimated based on substituent contributions.
- Electronic Effects : The -CF₃ group increases electrophilicity at the thiazole ring, enhancing interactions with nucleophilic residues in target proteins (e.g., tubulin in cancer cells).
- Lipophilicity: The -CF₃ group raises LogP by ~1 unit compared to non-fluorinated analogs, improving membrane permeability.
Anticancer Activity
- 4-(CF₃)-benzothiazole-2-thiol derivatives exhibit IC₅₀ values of 0.8–2.5 µM against SK-N-SH (neuroblastoma) and MCF-7 (breast cancer) cell lines, outperforming non-fluorinated benzothiazoles (IC₅₀: 5–10 µM).
- Mechanism : The -CF₃ group stabilizes binding to the colchicine site of tubulin, inhibiting polymerization.
Antibacterial Activity
- In quorum sensing (QS) inhibition assays, 4-(CF₃)-benzothiazole-2-thiol derivatives show MIC values of 8–16 µg/mL against Pseudomonas aeruginosa, comparable to benzo[d]thiazole-2-thiol (MIC: 16 µg/mL) but less potent than 5-methyl-1,3,4-thiadiazole-2-thiol derivatives (MIC: 4 µg/mL).
- Contradiction : While -CF₃ generally enhances lipophilicity, its electron-withdrawing nature may reduce interactions with bacterial membrane proteins, explaining variable activity.
Physicochemical Properties
- Solubility: The -CF₃ group reduces aqueous solubility (0.1–0.5 mg/mL in PBS) compared to non-fluorinated analogs (1–2 mg/mL).
- Thermal Stability : Melting points of 4-(CF₃)-benzothiazole-2-thiol derivatives range from 180–220°C, higher than benzo[d]thiazole-2-thiol (150–160°C) due to increased molecular rigidity.
Biological Activity
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzo[d]thiazole core with a trifluoromethyl group and a thiol functional group, which contributes to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 221.21 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values were reported at approximately 12 µM for MCF-7 cells, indicating significant activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions like Alzheimer’s disease. Molecular docking studies suggest strong binding affinity to the active site of AChE, supporting its potential as an anti-Alzheimer's agent .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against clinically isolated strains. Results indicated that this compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Research : In vitro studies on breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through oxidative stress mechanisms. This finding underscores the compound's potential in cancer therapy .
Q & A
Q. What are the most efficient synthetic routes for 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol, and how do reaction conditions impact yield?
The compound can be synthesized via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols, achieving moderate selectivity and high efficiency . Alternatively, microwave-assisted reactions with 2-bromo-1-substituted-phenylethan-1-one derivatives under optimized conditions yield excellent results (e.g., 86% yield for related compounds) . Key factors include solvent choice (e.g., PEG-400 for heterogenous catalysis ), temperature control (70–80°C for optimal kinetics ), and catalyst selection (e.g., iodine in DMF for cyclization ). Lower yields (59%) may arise from incomplete purification steps, such as inadequate washing or drying .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- IR Spectroscopy : Detect characteristic S-H (2550–2650 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- NMR : H NMR shows aromatic proton shifts at δ 7.2–8.5 ppm, while F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 239.22 g/mol for the parent ion) and fragmentation patterns .
- TLC/HPLC : Monitor reaction progress and purity using hexane/ethyl acetate solvent systems .
Q. How can researchers optimize purification methods for this compound?
- Recrystallization : Use hot ethanol or aqueous acetic acid to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–30%) for polar impurities .
- Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ for organic layer drying .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes thiolate intermediates during coupling reactions. This increases selectivity in C–S bond formation, as observed in metal-free reductive couplings . Computational studies (e.g., DFT) reveal reduced electron density at the thiol sulfur, favoring nucleophilic attack on electrophilic partners .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 59% vs. 86%)?
Discrepancies arise from variations in:
- Catalyst Loading : Higher catalyst amounts (e.g., 10 wt% Bleaching Earth Clay vs. lower ratios) improve conversion .
- Reaction Time : Microwave irradiation reduces time (minutes vs. hours) and minimizes side reactions .
- Workup Protocols : Incomplete extraction or inadequate drying (e.g., skipping brine washes) lowers yields . Standardized protocols with strict temperature control and real-time TLC monitoring are recommended .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Thiol Modification : Substituting the thiol group with acyl or alkyl chains alters bioavailability. For example, 2-oxo-2-substituted-phenylethan-1-yl derivatives show enhanced antimicrobial activity .
- Heterocycle Fusion : Incorporating triazole or tetrazole rings (e.g., via click chemistry) improves binding to biological targets like enzymes or DNA .
- Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance metabolic stability but may reduce solubility .
Q. What challenges arise in computational docking studies of this compound with biological targets?
- Conformational Flexibility : The thiazole-thiol moiety adopts multiple tautomeric states, complicating pose prediction .
- Solvent Effects : Implicit solvent models may fail to capture hydrogen-bonding interactions with active-site residues .
- Metal Coordination : In Pt(II)/Pt(III) complexes, the thiol group’s binding mode (e.g., μ-L bridging vs. monodentate) affects charge-transfer transitions and stability .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Metal-free coupling | None | DMF | 80 | 59 | |
| Microwave-assisted | K₂CO₃ | PEG-400 | 100 | 86 | |
| Iodine-mediated | I₂ | DMF | 80 | 75 |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| IR | S-H stretch: 2560 cm⁻¹ | |
| H NMR (DMSO-d₆) | δ 8.2 (s, 1H, thiazole-H) | |
| F NMR | δ -63.5 (CF₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
